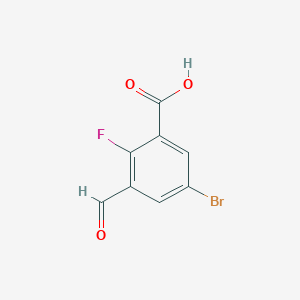

![molecular formula C24H40O5 B14780719 4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

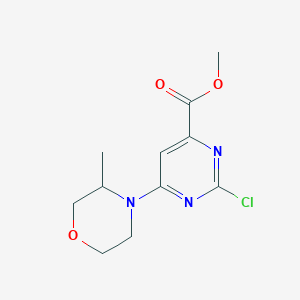

Beta-muricholic acid: is a bile acid predominantly found in mice, characterized by its unique hydroxyl group configuration at the 6-position in the β-configuration . It is one of the primary bile acids in mice, alongside alpha-muricholic acid and gamma-muricholic acid . This compound plays a significant role in bile acid metabolism and has been detected at low concentrations in human urine .

準備方法

Synthetic Routes and Reaction Conditions: Beta-muricholic acid is synthesized from ursodeoxycholic acid through a hydroxylation reaction at the 6-position, facilitated by the enzyme cytochrome P450 Cyp2c70 . This enzyme is responsible for the species-specific differences in bile acid metabolism between mice and humans .

Industrial Production Methods: Industrial production of beta-muricholic acid involves the extraction and purification from murine bile or liver tissues. The process includes several steps such as solvent extraction, chromatographic separation, and crystallization to achieve high purity .

化学反応の分析

Types of Reactions: Beta-muricholic acid undergoes various chemical reactions, including:

Oxidation: Conversion to oxo derivatives.

Reduction: Formation of reduced bile acids.

Substitution: Hydroxylation and conjugation reactions.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employs reducing agents such as sodium borohydride.

Substitution: Involves enzymes like cytochrome P450 for hydroxylation and conjugation with taurine or glycine.

Major Products:

Oxidation: Produces oxo-muricholic acids.

Reduction: Forms reduced bile acids.

Substitution: Results in tauro-beta-muricholic acid and glyco-beta-muricholic acid.

科学的研究の応用

Beta-muricholic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study bile acid chemistry and metabolism.

Biology: Investigates the role of bile acids in gut microbiota and metabolism.

Industry: Utilized in the development of bile acid-based pharmaceuticals and supplements.

作用機序

Beta-muricholic acid exerts its effects through several mechanisms:

Bile Acid Receptor Antagonism: Acts as an antagonist of the farnesoid X receptor (FXR), regulating bile acid metabolism and lipid homeostasis.

Cholesterol Desaturation: Reduces cholesterol absorption and promotes the dissolution of cholesterol gallstones.

Gut Microbiota Modulation: Influences gut microbiota composition and bile acid metabolism.

類似化合物との比較

- Alpha-muricholic acid

- Gamma-muricholic acid

- Ursodeoxycholic acid

- Chenodeoxycholic acid

Comparison: Beta-muricholic acid is unique due to its specific hydroxyl group configuration at the 6-position in the β-configuration, which distinguishes it from other muricholic acids and primary bile acids found in humans . This unique structure contributes to its specific biological activities and therapeutic potential .

特性

分子式 |

C24H40O5 |

|---|---|

分子量 |

408.6 g/mol |

IUPAC名 |

4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1 |

InChIキー |

DKPMWHFRUGMUKF-MBAYLLCKSA-N |

異性体SMILES |

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)C |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)

![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)

![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)

![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)